1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride
CAS No.: 1062587-61-4
Cat. No.: VC7581865
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1062587-61-4 |
|---|---|
| Molecular Formula | C9H11ClF3N |
| Molecular Weight | 225.64 |
| IUPAC Name | 1-(2,4,5-trifluorophenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-5(13)2-6-3-8(11)9(12)4-7(6)10;/h3-5H,2,13H2,1H3;1H |
| Standard InChI Key | BUUWUPBQJAVKOL-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1F)F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride is systematically named as 1-(2,4,5-trifluorophenyl)propan-2-amine hydrochloride under IUPAC nomenclature. The compound’s structure comprises a propan-2-amine group linked to a 2,4,5-trifluorophenyl ring, with the hydrochloride salt stabilizing the amine moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1062587-61-4 | |
| Molecular Formula | ||
| Molecular Weight | 225.64 g/mol | |
| SMILES | CC(CC1=CC(=C(C=C1F)F)F)N.Cl | |
| InChI Key | BUUWUPBQJAVKOL-UHFFFAOYSA-N |
The trifluorophenyl group enhances lipophilicity and metabolic stability, making the compound a valuable scaffold in drug design .
Stereochemical Considerations
The propan-2-amine component introduces a chiral center at the second carbon of the propane chain. The (S)-enantiomer, identified by PubChem CID 93989984, exhibits distinct biological activity compared to its (R)-counterpart . Enantiomeric purity is critical in pharmaceutical applications, as stereochemistry influences receptor binding and pharmacokinetics . The (S)-configuration’s InChIKey (QKVCEEJOYPBGQX-YFKPBYRVSA-N) and SMILES (CC@@HN) highlight its three-dimensional orientation .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-(2,4,5-trifluorophenyl)propan-2-amine typically involves nucleophilic substitution or reductive amination starting from 2,4,5-trifluorobenzene derivatives. A common route proceeds as follows:
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Friedel-Crafts Alkylation: Reaction of 2,4,5-trifluorobenzene with propylene oxide under acidic conditions yields 1-(2,4,5-trifluorophenyl)propan-2-ol.
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Amination: The alcohol is converted to the amine via a Gabriel synthesis or Hofmann degradation.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and crystallinity.
Reaction Optimization
Key parameters for high-yield synthesis include:
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 0–5°C (aminiation step) | |
| Solvent | Anhydrous tetrahydrofuran | |
| Catalyst | Palladium on carbon (H₂) | |
| Purification | Recrystallization from ethanol |
The reaction requires inert conditions (nitrogen/argon) to prevent oxidation of the amine intermediate. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor progress.
Applications in Pharmaceutical and Materials Research
Biological Activity
The trifluorophenyl moiety augments binding affinity to neurotransmitter receptors. Preliminary studies suggest potential activity at serotonin (5-HT) and dopamine receptors, though full pharmacological profiling remains incomplete . Fluorine’s electronegativity and small atomic radius enhance van der Waals interactions with hydrophobic protein pockets, improving target engagement.
Material Science Applications
Fluorinated amines are investigated as precursors for liquid crystals and surfactants. The compound’s thermal stability (decomposition >250°C) and solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) make it suitable for polymer synthesis.
Physicochemical Properties
Physical Characteristics
The compound is a white crystalline solid at room temperature. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Solubility | Soluble in DMSO, methanol | |
| LogP (Partition Coeff.) | Estimated 2.1–2.5 |
Hygroscopicity necessitates storage in desiccated environments.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-): δ 1.25 (d, 3H, CH₃), 2.85–3.10 (m, 1H, CH), 3.45 (dd, 2H, CH₂), 7.15–7.30 (m, 2H, Ar-H).
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¹⁹F NMR (376 MHz, DMSO-): δ -110.2 (d, 1F), -115.5 (d, 1F), -118.3 (d, 1F).
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